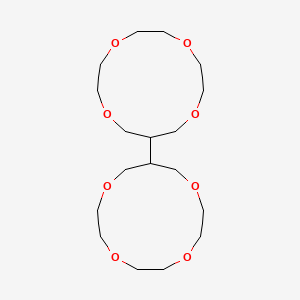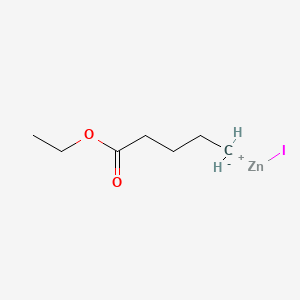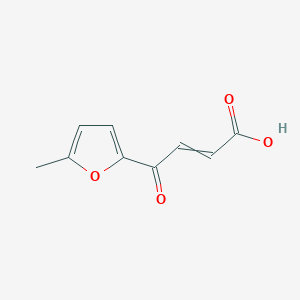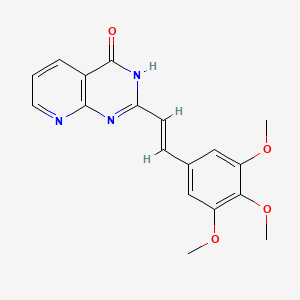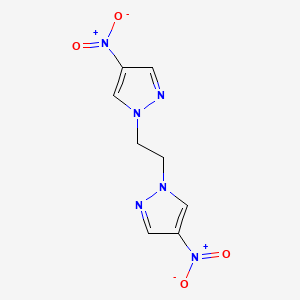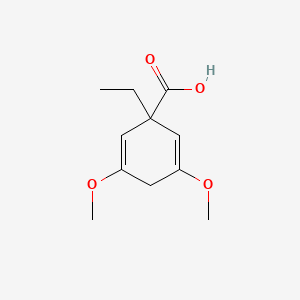
2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes an ethyl group, two methoxy groups, and a carboxylic acid group attached to a cyclohexa-2,5-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, allowing the nucleophilic attack on the ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid.
化学反応の分析
Types of Reactions
1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylates.
Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylates.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity to specific receptors or enzymes. Additionally, the carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
1-phenylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.
2,5-dimethoxycyclohexa-2,5-diene-1,4-dione: Contains two methoxy groups and a dione functionality.
2,5-dihydroxy-1,4-benzoquinone: Similar diene structure but with hydroxyl groups and a quinone functionality.
Uniqueness
1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds.
特性
CAS番号 |
108864-34-2 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-4-11(10(12)13)6-8(14-2)5-9(7-11)15-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
ZZLGGYURSXODIP-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=C(CC(=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


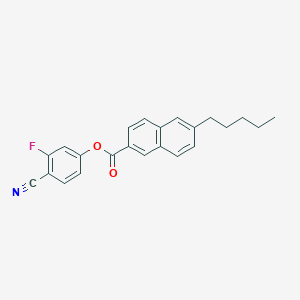
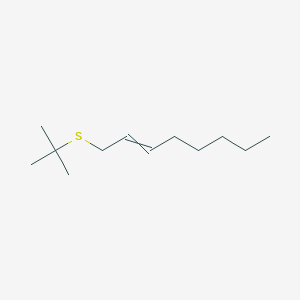
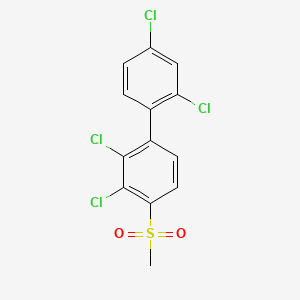



![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
